4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
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Overview
Description
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a formamido group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common method involves the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . This one-pot synthesis is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective catalysts, and employing purification techniques such as recrystallization and chromatography to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The formamido group can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the formamido group can produce primary amines.
Scientific Research Applications
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL: Similar structure but with a pyrazolone nucleus.
1-AMIDOALKYL-2-NAPHTHOLS: Synthesized using β-naphthols, aldehydes, and amides, with similar applications in organic synthesis.
Uniqueness
4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C26H20N2O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H20N2O4/c1-17-6-10-19(11-7-17)26(31)32-22-12-8-18(9-13-22)16-27-28-25(30)23-14-20-4-2-3-5-21(20)15-24(23)29/h2-16,29H,1H3,(H,28,30)/b27-16+ |
InChI Key |
QCUOCGGEQQIRHX-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
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